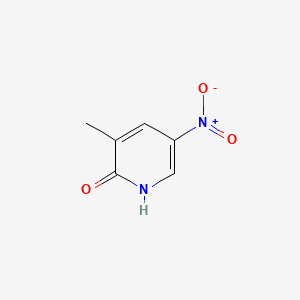
2-Hydroxy-3-methyl-5-nitropyridine
Cat. No. B1293840
Key on ui cas rn:
21901-34-8
M. Wt: 154.12 g/mol
InChI Key: FPTYZBDNBMVYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07897607B2
Procedure details


A solution of (3-methylpyridin-2-yl)amine (10 g, 90 mmol) in 50 ml of concentrated sulfuric acid was cooled to 5° C. in ice-salt bath. A mixture of 7 ml each of concentrated sulfuric acid and concentrated nitric acid was added slowly with stirring while maintaining the reaction temperature below 10° C. This mixture was then allowed to warm to 30° C. overnight. The solution was stirred rapidly while 7 ml of concentrated nitric acid was added at such a rate as to keep the temperature below 40° C. Approximately 10 ml of the solution was then poured into 20 ml of water and heated to 100° C.; large quantities of gas were evolved. When gas evolution ceased, the remainder of the nitrating mixture was added in 10 ml portions with heating. When the last of the nitrating mixture had been added, the solution was cooled rapidly by placing the flask in an ice bath and by adding ice directly to the solution. The light brown precipitate was filtered and dried to afford 5.0 g (35%) of the title compound.


[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three




Name
Yield
35%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](N)=[N:4][CH:5]=[CH:6][CH:7]=1.[N+:9]([O-])([OH:11])=[O:10].[OH2:13]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:3](=[O:13])[NH:4][CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=NC=CC1)N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
[Compound]
|
Name
|
ice-salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added slowly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature below 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at such a rate as
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 40° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 100° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the remainder of the nitrating mixture was added in 10 ml portions
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the last of the nitrating mixture had been added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled rapidly
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding ice directly to the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The light brown precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(NC=C(C1)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: PERCENTYIELD | 35% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
